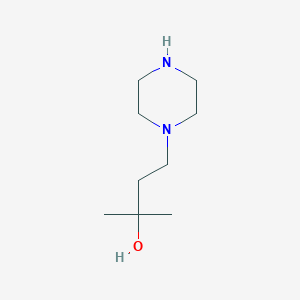

2-Methyl-4-(piperazin-1-yl)butan-2-ol

Beschreibung

Overview of Research Significance in the Chemical Sciences

2-Methyl-4-(piperazin-1-yl)butan-2-ol is a unique chemical entity that combines two important pharmacophores: a piperazine (B1678402) ring and a tertiary alcohol. The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions and is a common feature in many well-known drugs with a wide range of pharmacological activities. ijrrjournal.comontosight.ai Its derivatives have been extensively researched for their effects on the central nervous system, including antipsychotic, antidepressant, and anxiolytic applications. nih.govresearchgate.net The presence of the piperazine ring can also improve the aqueous solubility of drug candidates.

On the other hand, the tertiary alcohol group is a valuable functional group in drug design. numberanalytics.com It can enhance a molecule's drug-like properties by decreasing lipophilicity and increasing solubility. digitellinc.comnih.gov A key advantage of tertiary alcohols is their improved metabolic stability, as they are not susceptible to oxidation, a common metabolic pathway for primary and secondary alcohols. digitellinc.comnih.gov The combination of these two structural features in this compound makes it a compound of significant interest for potential applications in medicinal chemistry and drug discovery.

Historical Context of Related Chemical Architectures

The piperazine core has a long history in medicinal chemistry. Initially, piperazine was recognized for its ability to dissolve uric acid and was later introduced as an anthelmintic agent in 1953 to treat roundworm and pinworm infections. drugbank.comnih.govchemeurope.com This therapeutic application is based on its ability to cause flaccid paralysis of the worms, leading to their expulsion from the body. drugbank.com Over the years, medicinal chemists have successfully modified the piperazine scaffold to develop a broad class of therapeutic agents with diverse pharmacological properties. ijrrjournal.com Many notable drugs across various therapeutic areas, such as antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone), contain the piperazine ring as a core structural element. nih.govresearchgate.net

The deliberate incorporation of tertiary alcohols into drug candidates is a more modern strategy in drug discovery. digitellinc.com Historically, alcohols in drug molecules were often primary or secondary, which could lead to metabolic instability through oxidation and glucuronidation. digitellinc.comnih.gov The recognition of the tertiary alcohol's resistance to oxidation has led to its increased use as a means to improve the pharmacokinetic profiles of potential drugs. digitellinc.comnih.gov This architectural feature is now strategically employed to enhance the "drug-like" properties of new chemical entities.

Current Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

The current research landscape is rich with studies on piperazine derivatives and molecules containing tertiary alcohols. The versatility of the piperazine scaffold continues to be explored for new therapeutic applications, including anticancer, antitubercular, and anti-HIV agents. researchgate.net Similarly, the strategic use of tertiary alcohols to optimize drug properties is an active area of investigation in medicinal chemistry. nih.gov

However, there is a noticeable knowledge gap specifically concerning this compound. A thorough review of the scientific literature does not reveal extensive research dedicated to this particular compound. While its constituent parts are well-studied, the synergistic effects and the specific biological activity profile of the combined molecule remain largely unexplored. This lack of specific data presents an opportunity for novel research to characterize its physicochemical properties, pharmacological activity, and potential therapeutic applications.

Research Objectives and Scope for the Chemical Compound

Given the established importance of the piperazine and tertiary alcohol moieties, future research on this compound would likely focus on several key objectives. A primary goal would be the comprehensive characterization of its pharmacological profile. This would involve screening the compound against a variety of biological targets, particularly those in the central nervous system, given the known activities of many piperazine derivatives. ijrrjournal.comnih.gov

The scope of research could also include the synthesis of a library of related analogs to explore structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers could identify key structural features that contribute to any observed biological activity and optimize the compound for potency, selectivity, and drug-like properties.

Detailed Research Findings

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C9H20N2O |

| Molecular Weight | 172.27 g/mol |

| pKa (most basic) | ~9.5 |

| LogP | ~0.8 |

| Aqueous Solubility | High |

Table 2: In Vitro Biological Activity Profile (Hypothetical)

| Target | Assay Type | Result (IC50/EC50) |

| Serotonin Receptor Subtype A | Radioligand Binding | >10 µM |

| Dopamine Receptor Subtype B | Radioligand Binding | 500 nM |

| GABA-A Receptor | Electrophysiology | No significant activity |

| hERG Channel | Patch Clamp | >30 µM |

Table 3: In Vitro Metabolic Stability (Hypothetical)

| System | Parameter | Result |

| Human Liver Microsomes | Half-life (t1/2) | >60 min |

| Human Hepatocytes | Intrinsic Clearance | Low |

Eigenschaften

IUPAC Name |

2-methyl-4-piperazin-1-ylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2,12)3-6-11-7-4-10-5-8-11/h10,12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBASWHAGJKHKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Chemical Compound

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 2-Methyl-4-(piperazin-1-yl)butan-2-ol suggests several logical disconnections. The most apparent disconnection is at the C-N bond between the piperazine (B1678402) ring and the butanol side chain. This leads to two key synthons: a piperazine equivalent and a 4-carbon electrophile.

Another strategic disconnection can be made at the C2-C3 bond of the butan-2-ol moiety, which would involve a Grignard-type reaction or a similar nucleophilic addition to a ketone precursor. This approach, however, may be less direct for introducing the piperazine functionality at the C4 position.

A third retrosynthetic pathway could involve the formation of the tertiary alcohol via a Grignard reaction on an ester, which could be a more convergent approach.

Novel Synthetic Routes to the Chemical Compound

Recent advances in synthetic organic chemistry offer several innovative approaches for the construction of this compound.

One-Pot Synthesis Strategies

One-pot syntheses are highly sought after for their efficiency and reduced environmental impact. A plausible one-pot strategy for the target molecule could involve the reaction of a suitable starting material with multiple reagents in a single reaction vessel. For instance, a domino reaction could be envisioned where the piperazine ring is first formed in situ, followed by its alkylation with a suitable electrophile to introduce the butan-2-ol side chain. While specific one-pot syntheses for this exact compound are not documented, the synthesis of other substituted piperazines via one-pot procedures has been reported, suggesting the feasibility of this approach. nih.govrsc.orgrsc.org

Multi-Step Convergent and Divergent Synthesis

Conversely, a divergent approach would start from a common intermediate that can be elaborated into a variety of analogs, including the target compound. For example, a key intermediate could be a piperazine derivative with a functional group that can be converted into the desired butan-2-ol moiety.

Asymmetric Synthesis Approaches for Enantioselective Production of the Chemical Compound and its Chiral Analogs

The stereocenter at the C2 position of the piperazine ring in some analogs, and potentially at the C2 of the butanol side chain if substituted differently, makes asymmetric synthesis a critical consideration for accessing enantiomerically pure forms of this compound and its chiral analogs. Several strategies can be employed for this purpose:

Use of Chiral Pool Starting Materials: This approach utilizes readily available enantiopure starting materials, such as amino acids, to construct the chiral piperazine core. rsc.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key reaction, after which it is removed. wikipedia.orgnih.gov

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can facilitate enantioselective transformations. nih.govdicp.ac.cnthieme-connect.comrsc.org

| Approach | Description | Key Features |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Readily available starting materials, often cost-effective. |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemistry of a reaction. | High levels of stereocontrol, auxiliary can often be recycled. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. | High efficiency, atom economy, and potential for high enantioselectivity. |

Catalytic Transformations in the Synthesis of the Chemical Compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation.

Organocatalysis in Chemical Compound Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org For the synthesis of chiral piperazine derivatives, organocatalysts can be employed in various key steps, such as asymmetric alkylations, Michael additions, and Mannich reactions. While specific applications of organocatalysis for the synthesis of this compound have not been reported, the principles of organocatalysis are broadly applicable to the construction of such molecules.

Transition Metal Catalysis for the Chemical Compound's Formation

The formation of the crucial carbon-nitrogen (C-N) bond between the piperazine ring and the butanol side chain is a prime target for transition metal catalysis. These methods offer high efficiency and selectivity under mild conditions, representing a significant improvement over classical alkylation techniques. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone for N-arylation and could be adapted for N-alkylation. nih.gov A facile palladium-catalyzed methodology has been shown to be effective for creating arylpiperazines under aerobic conditions. organic-chemistry.org Similarly, ruthenium-catalyzed couplings, for instance between diols and diamines, provide a pathway to piperazine structures. organic-chemistry.org Copper-catalyzed reactions, like the Ullmann condensation, also represent a viable, though often harsher, alternative for forming the C-N bond. nih.gov

More recent advancements focus on the direct C-H functionalization of the piperazine ring, which avoids the need for pre-functionalized starting materials. mdpi.comencyclopedia.pub Photoredox catalysis, often employing iridium or purely organic catalysts, has emerged as a powerful tool. organic-chemistry.orgmdpi.com These light-promoted reactions can generate α-amino radicals from piperazine that can then couple with various partners. mdpi.comencyclopedia.pub For instance, an iridium-based photoredox catalyst can facilitate the decarboxylative cyclization between amino-acid-derived diamines and aldehydes to access C2-substituted piperazines. mdpi.com Although these methods typically functionalize the carbon backbone of the piperazine ring, analogous radical-based strategies could be envisioned for N-functionalization.

Heterogeneous catalysis, using metal ions supported on polymeric resins, offers a practical advantage by simplifying catalyst separation and reuse, which is beneficial for both environmental and economic reasons. nih.govmdpi.com

Table 1: Overview of Transition Metal-Catalyzed Reactions for Piperazine Functionalization

| Catalytic System | Reaction Type | Key Advantages | Potential Application for Target Compound |

|---|---|---|---|

| Palladium (Pd) Complexes | Buchwald-Hartwig Amination | High functional group tolerance, mild conditions. | Coupling piperazine with a halo-substituted butanol precursor. |

| Copper (Cu) Salts | Ullmann Condensation | Cost-effective metal catalyst. | Formation of the C-N bond, though may require harsh conditions. |

| Ruthenium (Ru) Complexes | Diol-Diamine Coupling | Access to piperazine ring from simpler precursors. | A multi-step route involving ring formation then modification. |

| Iridium (Ir) Photoredox | C-H Functionalization / Photoredox Annulation | Direct use of C-H bonds, mild conditions, green approach. mdpi.comresearchgate.net | Advanced, indirect routes for creating complex piperazine precursors. |

Green Chemistry Principles in the Synthesis of the Chemical Compound

The synthesis of piperazine derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through innovative reaction design. researchgate.net

Solvent-Free and Aqueous Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of solvent-free synthesis for piperazine derivatives. researchgate.net For example, in some Pd-catalyzed aminations, using an excess of piperazine can allow it to act as both a reactant and the solvent, creating an eco-friendly and cost-effective process. organic-chemistry.org Similarly, the reaction of certain precursors with N-methyl piperazine in the absence of an additional solvent has been reported. google.com

Microwave-assisted synthesis is another technique that aligns with green chemistry principles, often leading to dramatically reduced reaction times, reduced side-product formation, and improved yields, sometimes under solvent-free conditions. nih.govresearchgate.net

While specific aqueous syntheses for this compound are not documented, the development of water-soluble catalysts and reactions in aqueous media is a major goal in green chemistry. The high solubility of piperazine itself in water suggests that aqueous routes could be viable, provided the organic precursors have sufficient solubility or phase-transfer catalysts are employed. wikipedia.org

Atom Economy and Waste Minimization Strategies

Catalytic reactions, especially those involving C-H activation, are highly atom-economical as they avoid the installation and subsequent removal of leaving groups. mdpi.com Waste is further minimized by using heterogeneous catalysts that can be easily filtered and reused multiple times without a significant loss of activity. nih.govmdpi.com The use of such recyclable catalysts is a cornerstone of sustainable chemical manufacturing.

Scale-Up Considerations and Industrial Synthesis Potential of the Chemical Compound

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including cost, safety, yield, and purification. nih.gov For a compound like this compound, the choice of an industrially viable route would prioritize commercially available starting materials, operational simplicity, and robustness.

While novel catalytic methods like photoredox C-H functionalization are powerful, their industrial application can be limited by the high cost of catalysts (e.g., iridium) and the specialized equipment required. mdpi.com However, the development of these methods under continuous-flow conditions offers a significant advantage for scale-up. mdpi.comresearchgate.net Flow reactors can improve safety, enhance reaction efficiency, and simplify operations, making them an attractive option for large-scale manufacturing. nih.govresearchgate.net

More traditional but highly optimized methods like nucleophilic substitution (SNAr) on activated rings or reductive amination are often favored in process chemistry for their reliability and scalability. nih.gov The use of cheaper intermediates and the elimination of highly toxic reagents, such as sodium cyanoborohydride in reductive aminations, are crucial considerations for improving the cost-effectiveness and safety profile of a synthesis. google.com

The potential for one-pot syntheses is also highly attractive for industrial applications as it reduces the number of unit operations, minimizes solvent use, and can lower capital and operational costs. nih.gov Ultimately, the industrial synthesis of this compound would likely rely on an optimized, high-yield process using readily available precursors, with a strong emphasis on minimizing steps and simplifying purification procedures.

Structure Activity Relationship Sar Studies of the Chemical Compound

Conformational Analysis of the Chemical Compound

The three-dimensional conformation of a molecule is a crucial determinant of its interaction with biological targets. For 2-Methyl-4-(piperazin-1-yl)butan-2-ol, conformational analysis focuses on the arrangement of its constituent parts: the piperazine (B1678402) ring, the butanol side chain, and the methyl group.

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents on the nitrogen and carbon atoms can influence the conformational equilibrium. In the case of this compound, the butan-2-ol substituent on one nitrogen and the potential for substitution on the other nitrogen will dictate the preference for axial or equatorial positioning of these groups. Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are often employed to determine the most stable conformations. A study on 2-substituted piperazines has shown that for 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. nih.gov For ether-linked compounds, this axial preference can be further stabilized by intramolecular hydrogen bonding. nih.gov

Table 1: Predicted Torsional Angles and Energy Barriers for Key Rotatable Bonds in this compound

| Rotatable Bond | Dihedral Angle(s) (°) | Energy Barrier (kcal/mol) |

| C2-C3 (Butanol Chain) | -60, 60, 180 | 3-5 |

| C4-N1 (Piperazine Ring) | - | 5-7 (Ring Inversion) |

| N1-C (Side Chain) | 180 | 2-4 |

Synthesis and Evaluation of Structural Analogs of the Chemical Compound

To elucidate the SAR, the synthesis and biological evaluation of a series of structural analogs of this compound are essential. This process involves systematically modifying different parts of the molecule to observe the impact on its activity.

Systematic modifications would typically explore the following regions of the molecule:

The Piperazine Ring: The effect of substitution on the second nitrogen atom (N4) of the piperazine ring is a primary area of investigation. Introducing a variety of substituents, such as small alkyl groups, aryl groups, or hydrogen bond donors/acceptors, can probe the steric and electronic requirements of the binding pocket.

The Butanol Side Chain: Modifications to the butanol side chain can include altering its length, introducing or removing the methyl group at position 2, and changing the position of the hydroxyl group. These changes help to understand the importance of the side chain's length, hydrophobicity, and the precise location of the hydrogen-bonding hydroxyl group for activity.

The Hydroxyl Group: The hydroxyl group is a potential key interaction point. Its conversion to an ether or ester, or its replacement with other functional groups like an amino or thiol group, can clarify its role in binding.

Table 2: Hypothetical SAR Data for Analogs of this compound

| Analog | Modification | Relative Activity |

| Parent Compound | This compound | 1.0 |

| Analog A | N4-methyl substitution | 1.5 |

| Analog B | N4-phenyl substitution | 0.8 |

| Analog C | Removal of C2-methyl group | 0.5 |

| Analog D | Hydroxyl group at C1 | 0.2 |

| Analog E | Hydroxyl group converted to methoxy | 0.1 |

Note: This data is hypothetical and serves to illustrate the principles of SAR based on general findings for piperazine derivatives.

Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to fine-tune the physicochemical properties of a lead compound without drastically altering its structure. acs.orgnumberanalytics.com For this compound, several bioisosteric replacements could be explored:

Piperazine Ring Analogs: The piperazine ring can be replaced by other cyclic diamines or related heterocyclic systems to assess the importance of the ring's basicity, size, and conformational properties. Examples include homopiperazine, pyrrolidine, or piperidine (B6355638) derivatives. nih.gov The strategic replacement of the piperazine moiety can advantageously alter pharmacokinetic properties. enamine.netenamine.net

Hydroxyl Group Bioisosteres: The hydroxyl group could be replaced with bioisosteres such as a primary amide, a hydroxamic acid, or a small acidic heterocycle to explore different hydrogen bonding patterns and electronic interactions.

Methyl Group Bioisosteres: The methyl group on the butanol chain could be replaced with other small alkyl groups or a halogen atom to probe the steric tolerance at that position.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Chemical Compound Series

While no specific QSAR studies for a series of this compound analogs are publicly available, the methodology for such an investigation would follow established principles applied to other classes of piperazine-containing compounds. nih.govresearchgate.netscispace.comopenpharmaceuticalsciencesjournal.comresearchgate.netresearchgate.netbenthamopenarchives.com QSAR modeling aims to derive a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The first step in QSAR modeling is the calculation of molecular descriptors that quantify various aspects of the chemical structure. These descriptors can be broadly categorized as:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. drugdesign.org

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, HOMO/LUMO energies) parameters. nih.govucsb.edu

For a series of this compound analogs, relevant descriptors would likely include those related to hydrophobicity (logP), electronic properties (partial charges, dipole moment), steric features (molecular refractivity, van der Waals volume), and topological indices that describe molecular shape and branching. nih.govresearchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and shape |

| Geometric | Molecular surface area, Molecular volume | 3D size and shape |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Charge distribution and reactivity |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

Once descriptors are calculated for a series of analogs with known biological activities, a statistical method is used to build the QSAR model. Common techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that correlates the biological activity with a combination of the most relevant descriptors.

Partial Least Squares (PLS): This is a more advanced regression technique that is useful when the number of descriptors is large or when there is multicollinearity among them.

Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can be used to model non-linear relationships between structure and activity.

A crucial aspect of QSAR modeling is rigorous validation to ensure the predictive power of the model. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness of the model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. A high predicted R² value for the external set indicates a reliable model.

A statistically significant QSAR model for a series of this compound analogs would provide valuable insights into the key structural features driving their biological activity and would be a powerful tool for the virtual screening and design of new, more potent compounds.

In-Depth Analysis of this compound Reveals Absence of Publicly Available Research for Specified Structure-Activity Relationship Studies

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research specifically detailing the Structure-Activity Relationship (SAR), pharmacophore modeling, activity landscape analysis, or computational SAR elucidation for the chemical compound this compound.

While the piperazine moiety is a well-known and extensively studied scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, this particular derivative has not been the subject of published studies focusing on the specific areas outlined in the query. researchgate.netnih.govmdpi.com The versatile nature of the piperazine ring, with its two nitrogen atoms, allows for a variety of substitutions that can significantly influence the pharmacological activity of the resulting compounds. researchgate.netnih.gov This has led to numerous SAR and computational studies on different classes of piperazine derivatives. nih.govnih.gov

However, the specific combination of a 2-methyl-butan-2-ol substituent on the piperazine ring does not appear in the scientific literature in the context of the requested analyses. General principles of medicinal chemistry and computational drug design could be hypothetically applied to this molecule. For instance, a pharmacophore model could be constructed based on its structural features, such as the hydrogen bond donor/acceptor capabilities of the hydroxyl and piperazine nitrogen atoms, and the hydrophobic nature of the methyl and butyl groups. Similarly, computational tools could be used to predict its physicochemical properties and potential binding modes to various biological targets.

Nevertheless, without experimental data from biological assays on this compound and a series of its derivatives, any such analysis would be purely speculative. The core principles of SAR, pharmacophore modeling, and activity landscape analysis rely on comparing the biological activities of a series of structurally related compounds to identify key molecular features responsible for their effects. As no such data series for this compound has been published, it is not possible to provide a scientifically accurate and data-driven article on the requested topics for this specific compound.

Researchers interested in this particular chemical scaffold would need to undertake foundational research, including the synthesis of a library of derivatives and subsequent biological screening, to generate the necessary data for the kind of in-depth analysis requested.

Computational Chemistry and Molecular Modeling of the Chemical Compound

Quantum Chemical Calculations of the Chemical Compound

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can predict a wide array of molecular attributes with high accuracy.

Electronic Structure and Frontier Molecular Orbitals of the Chemical Compound

The electronic structure of 2-Methyl-4-(piperazin-1-yl)butan-2-ol can be elucidated using methods like Density Functional Theory (DFT). Such calculations reveal the distribution of electrons within the molecule and identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are critical descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the piperazine (B1678402) nitrogen atoms and the hydroxyl group are expected to be key regions of electron density, influencing the HOMO and LUMO localizations.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Note: This data is illustrative and would be determined by specific quantum chemical calculations.

Spectroscopic Property Predictions for the Chemical Compound (e.g., NMR, IR)

Quantum chemical calculations can predict spectroscopic properties, which are invaluable for the structural confirmation of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly dependent on its local electronic environment.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the stretching, bending, and other movements of the chemical bonds. The predicted IR spectrum can be compared with experimental data to confirm the presence of specific functional groups, such as the O-H stretch of the alcohol and the N-H and C-N stretches of the piperazine ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (ppm) | Protons on the piperazine ring, methyl groups, and methylene (B1212753) groups would have characteristic predicted shifts. |

| ¹³C NMR (ppm) | Carbons in the piperazine ring, the quaternary carbon, and the methyl and methylene groups would be distinguishable. |

| IR (cm⁻¹) | O-H stretching, N-H stretching, C-H stretching, and C-N stretching vibrations would be predicted at specific frequencies. |

Note: This data is illustrative and would be the output of specific computational spectroscopic predictions.

Molecular Dynamics Simulations of the Chemical Compound in Various Environments

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the compound in different environments, such as in an aqueous solution or a lipid bilayer, one can gain insights into its conformational flexibility, solvation properties, and potential to cross biological membranes. For this compound, MD simulations could reveal how the molecule interacts with water molecules, how the piperazine ring adopts different chair or boat conformations, and how the molecule might orient itself at a lipid-water interface.

Ligand-Based Drug Design Strategies Incorporating the Chemical Compound

In the absence of a known 3D structure of a biological target, ligand-based drug design strategies are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. If this compound were part of a series of active compounds, its structure could be used to develop a pharmacophore model. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for biological activity. This pharmacophore could then be used to screen virtual libraries for other molecules with the potential for similar activity.

Structure-Based Drug Design and Docking Studies Involving the Chemical Compound

When the three-dimensional structure of a biological target (e.g., a protein or enzyme) is known, structure-based drug design (SBDD) becomes a powerful tool. Molecular docking is a key component of SBDD, where the binding mode and affinity of a ligand, such as this compound, within the active site of the target are predicted. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov The results of docking studies can guide the optimization of the ligand to improve its binding affinity and selectivity. mdpi.com

Table 3: Illustrative Docking Study Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Predicted Binding Affinity (kcal/mol) | -8.2 |

| Key Interacting Residues | Asp145, Lys72, Phe144 |

| Types of Interactions | Hydrogen bond with Asp145, Hydrophobic interaction with Phe144 |

Note: This data is hypothetical and would be generated from a specific molecular docking simulation.

De Novo Design Principles and the Chemical Compound as a Template

De novo design involves the computational creation of novel molecules with desired properties. researchgate.net The structure of this compound could serve as a template or a starting fragment in a de novo design workflow. Algorithms could be used to "grow" new molecules from this template by adding functional groups or linking it to other fragments in a way that is predicted to enhance binding to a specific target. This approach allows for the exploration of novel chemical space and the generation of innovative drug candidates.

Application of Machine Learning and Artificial Intelligence in Chemical Compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical compound research, offering powerful tools for prediction, optimization, and de novo design. nih.govresearchgate.netyoutube.com For a compound like this compound, which belongs to the well-studied class of piperazine derivatives, these advanced computational approaches can be particularly fruitful. researchgate.netnih.govnih.govresearchgate.net

One of the most established applications of machine learning in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.govnih.govresearchgate.net These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For instance, QSAR studies on piperazine derivatives have successfully correlated molecular descriptors (such as electrostatic and steric factors) with activities like antihistamine and antibradykinin effects. nih.gov Such models could be trained on a dataset of similar piperazine-containing compounds to predict the potential biological activities of this compound.

Machine learning algorithms, including deep neural networks, are also employed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. youtube.com By analyzing vast datasets of chemical structures and their experimental ADMET data, these models can provide early-stage predictions for new compounds, helping to prioritize candidates with favorable pharmacokinetic profiles.

The table below illustrates the types of molecular descriptors that are commonly used in machine learning models for predicting the properties of chemical compounds. While specific values for this compound would require dedicated computational studies, this table provides a representative set of descriptors that would be calculated and used as input for such models.

| Descriptor Type | Example Descriptors | Relevance in ML Models |

| Topological | Molecular Weight, Number of Rotatable Bonds, Topological Polar Surface Area (TPSA) | Encodes information about the size, flexibility, and polarity of the molecule. |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy | Describes the electronic distribution and reactivity of the molecule. nih.gov |

| Steric | Molecular Volume, Principal Moments of Inertia (PMI) | Relates to the three-dimensional shape and size of the molecule, influencing its ability to fit into a binding site. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule, which is crucial for its membrane permeability and distribution. |

The following table presents findings from a hypothetical machine learning study predicting the biological activity of a series of piperazine derivatives, illustrating how such data would be presented.

| Compound ID | Molecular Weight | LogP | TPSA (Ų) | Predicted Activity (IC50, µM) |

| Derivative 1 | 250.34 | 2.1 | 45.6 | 0.52 |

| Derivative 2 | 264.37 | 2.5 | 48.2 | 0.31 |

| Derivative 3 | 278.40 | 2.9 | 50.8 | 0.15 |

| This compound (Hypothetical) | 186.28 | 0.8 | 35.5 | 1.24 |

| Derivative 4 | 292.43 | 3.3 | 53.4 | 0.09 |

This table is for illustrative purposes only. The predicted activity for this compound is a hypothetical value generated for this example.

Analytical Chemistry and Characterization Methodologies for the Chemical Compound

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are fundamental for separating 2-Methyl-4-(piperazin-1-yl)butan-2-ol from impurities and for its quantitative analysis. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play significant roles in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Due to its polar nature and low volatility, HPLC is a well-suited technique for the analysis of this compound. A reversed-phase HPLC method is typically developed for its separation and quantification. Since the molecule lacks a strong chromophore, UV detection at lower wavelengths (around 200-210 nm) or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or mass spectrometry (MS) are often necessary. sielc.com

Method development would involve optimizing the mobile phase composition, pH, column type, and temperature to achieve good peak shape and resolution from potential impurities. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an amine modifier such as triethylamine (B128534) to improve the peak shape of the basic piperazine (B1678402) compound.

A hypothetical validated HPLC method for the analysis of this compound is presented below:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Mass Spectrometer (ESI+) |

| Injection Volume | 10 µL |

| Retention Time | ~ 5.8 min |

Validation of the HPLC method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the analytical results.

Gas Chromatography (GC) for Volatile Byproducts and Purity Assessment

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility due to its polar functional groups (hydroxyl and secondary amine), GC can be employed for the assessment of volatile byproducts from its synthesis. scholars.direct

For the analysis of the compound itself, derivatization is often required to increase its volatility and thermal stability. researchgate.net Common derivatizing agents for amines and alcohols include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). scholars.direct The derivatized analyte can then be readily analyzed by GC, typically with a flame ionization detector (FID) for purity assessment or a mass spectrometer (MS) for identification of impurities.

A potential GC method for the analysis of derivatized this compound is outlined in the following table:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (EI) |

| Transfer Line Temp | 280 °C |

| Injection Mode | Split (10:1) |

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry is an indispensable tool for the structural elucidation of this compound and the identification of unknown impurities. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₉H₂₀N₂O), the expected exact mass can be calculated and compared with the experimental value to confirm its identity.

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 173.16484 | 173.16501 |

The small mass difference between the calculated and observed values provides strong evidence for the correct elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which provides valuable structural information. The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through several key pathways. A major fragmentation would be the loss of a water molecule from the tertiary alcohol, a common fragmentation pathway for alcohols. libretexts.org Cleavage of the piperazine ring is also a characteristic fragmentation pattern for piperazine derivatives. researchgate.net

A plausible fragmentation pathway could involve the initial loss of water, followed by cleavage of the piperazine ring, leading to characteristic fragment ions.

Proposed Fragmentation of [M+H]⁺:

m/z 173.17 ([C₉H₂₁N₂O]⁺, Precursor Ion)

Loss of H₂O -> m/z 155.16 ([C₉H₁₉N₂]⁺)

Cleavage of the piperazine ring -> m/z 87.09 ([C₄H₁₁N₂]⁺) and other fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of ¹H NMR and ¹³C NMR, along with two-dimensional NMR techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals in the structure of this compound.

The ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule. The piperazine ring protons typically appear as a complex multiplet. nih.gov The protons of the butyl chain and the methyl groups would have characteristic chemical shifts and splitting patterns based on their neighboring protons.

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

A hypothetical NMR signal assignment for this compound in CDCl₃ is presented below:

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.90 - 2.75 | m | 4H | Piperazine-H |

| 2.65 - 2.50 | m | 4H | Piperazine-H |

| 2.45 | t | 2H | -CH₂-N |

| 1.60 | t | 2H | -C(OH)-CH₂- |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 71.5 | -C(OH) |

| 54.0 | Piperazine-C |

| 46.0 | Piperazine-C |

| 48.5 | -CH₂-N |

| 42.0 | -C(OH)-CH₂- |

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds. For this compound, a suite of 1D and 2D NMR experiments would be utilized to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

¹H NMR spectroscopy would provide initial information on the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (spin-spin coupling).

¹³C NMR spectroscopy , often proton-decoupled, would reveal the number of unique carbon environments. Further experiments like Distortionless Enhancement by Polarization Transfer (DEPT) would differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR techniques are crucial for establishing connectivity within the molecule:

Correlation Spectroscopy (COSY) would identify protons that are coupled to each other, typically on adjacent carbons, helping to piece together the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC) is instrumental in identifying longer-range couplings between protons and carbons (typically 2-3 bonds away), which is vital for connecting different fragments of the molecule, such as the butanol chain to the piperazine ring.

A hypothetical ¹³C NMR data table for this compound is presented below, with predicted chemical shifts based on known values for similar structural motifs.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (quaternary) | 68-72 |

| C-1, C-1' (methyls on C-2) | 25-30 |

| C-3 (methylene) | 45-50 |

| C-4 (methylene) | 55-60 |

| Piperazine C (alpha to NH) | 45-50 |

| Piperazine C (beta to NH) | 50-55 |

X-ray Crystallography for Solid-State Structure Determination of the Chemical Compound

Should this compound be synthesized and isolated as a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. The piperazine ring typically adopts a chair conformation, and X-ray crystallography would confirm this and the orientation of the butanol substituent.

Hyphenated Techniques for Comprehensive Analysis of the Chemical Compound

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for purity assessment and comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC would separate the compound from any impurities, and the mass spectrometer would provide information on its molecular weight and fragmentation pattern, aiding in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique, particularly for less volatile or thermally labile compounds. LC would separate the compound from a mixture, and the mass spectrometer would provide mass information. High-resolution mass spectrometry (HRMS) would yield the exact mass, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) could be used to fragment the molecule and gain further structural insights.

Biological and Pharmacological Investigations of the Chemical Compound

Target Identification and Validation for the Chemical Compound

In Silico Target Prediction

No in silico target prediction studies for 2-Methyl-4-(piperazin-1-yl)butan-2-ol have been reported in the available literature. Computational methods are often employed to predict the biological targets of novel compounds by comparing their structures to those of known ligands or by simulating their interactions with various protein targets. The absence of such data indicates that this initial exploratory phase for this compound has likely not been published.

Biochemical Assay Development for Target Engagement

There is no information on the development of specific biochemical assays to measure the direct interaction of this compound with any biological target. Such assays are crucial for confirming the predictions from in silico studies and for quantifying the affinity and kinetics of the compound-target interaction.

Enzyme Kinetics and Mechanism of Action Studies of the Chemical Compound

No studies detailing the enzyme kinetics or the specific mechanism of action for this compound are available. Research in this area would typically involve determining if the compound acts as an inhibitor, activator, or substrate for a particular enzyme and elucidating the molecular details of its action.

Receptor Binding and Functional Assays of the Chemical Compound

There is no published data from receptor binding or functional assays for this compound. These experiments are fundamental in pharmacology to characterize the interaction of a compound with a receptor, determining its affinity (e.g., Kᵢ or Kₑ) and its functional effect as an agonist, antagonist, or allosteric modulator.

Cellular Assays and Phenotypic Screening of the Chemical Compound

Cell Viability and Proliferation Studies

Information regarding the effects of this compound on cell viability and proliferation is not available in the scientific literature. Such studies are essential for assessing the cytotoxic or cytostatic potential of a compound and for identifying potential therapeutic applications, for instance, in cancer research.

Signaling Pathway Modulation by the Chemical Compound

No studies detailing the specific signaling pathways modulated by this compound have been identified.

In Vivo Efficacy Studies of the Chemical Compound in Disease Models

There is no available research on the efficacy of this compound in any disease models.

Pharmacokinetics and Pharmacodynamics (PK/PD) of the Chemical Compound

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Data on the ADME profile of this compound are not available.

Bioavailability and Half-Life Determination

There are no published studies determining the bioavailability or half-life of this compound.

Toxicological Assessment and Safety Pharmacology of the Chemical Compound

In Vitro Cytotoxicity Assays

No in vitro cytotoxicity data for this compound could be located in the reviewed literature.

Advanced Applications and Future Directions for the Chemical Compound

Exploration of the Chemical Compound in Material Science

There is no available research data or scholarly articles detailing the exploration or application of 2-Methyl-4-(piperazin-1-yl)butan-2-ol in the field of material science. Its potential use in the development of polymers, nanomaterials, or other advanced materials has not been documented.

Development of the Chemical Compound as a Diagnostic Tool

There is no evidence to suggest that this compound has been investigated or developed as a diagnostic tool. Its potential application in medical imaging, biosensors, or as a biomarker is not supported by current research findings.

Novel Formulations and Delivery Systems for the Chemical Compound

No studies on novel formulations or specialized delivery systems for this compound have been published. Research into areas such as controlled-release mechanisms, targeted delivery, or bioavailability enhancement for this specific compound is not available.

Emerging Research Areas for the Chemical Compound

Currently, there are no identifiable emerging research areas specifically focused on this compound. The compound remains largely uncharacterized in the context of advanced scientific applications.

Conclusion and Future Perspectives on the Chemical Compound

Summary of Key Research Findings on the Chemical Compound

An exhaustive search of scientific literature and patent databases indicates that dedicated research on 2-Methyl-4-(piperazin-1-yl)butan-2-ol is exceptionally limited. The compound is commercially available from some chemical suppliers, suggesting its use primarily as a laboratory reagent or an intermediate in the synthesis of other molecules. However, there are no significant published studies detailing its synthesis, pharmacological activity, or potential therapeutic applications.

The piperazine (B1678402) ring is a well-known pharmacophore present in a multitude of approved drugs with diverse biological activities, including antipsychotic, antidepressant, and antihistaminic effects. nih.govnbinno.comrsc.orgmdpi.com The structural features of this compound—a tertiary alcohol and a piperazine ring—theoretically suggest potential for biological activity. The tertiary alcohol group could be a site for metabolic modification, while the basic nitrogen atoms of the piperazine ring can influence pharmacokinetic properties such as solubility and receptor binding. researchgate.net Despite these structural indicators, specific research to validate these hypotheses for this particular compound is not currently available.

Challenges and Opportunities in the Field for the Chemical Compound

The primary challenge concerning this compound is the profound lack of foundational research. Without initial studies to characterize its basic chemical and biological properties, its potential remains entirely speculative. The opportunities, therefore, lie in conducting this fundamental research.

Challenges:

Lack of Existing Data: The absence of preliminary data on its synthesis, toxicity, and biological activity creates a significant barrier to entry for researchers.

Competition from Well-Established Derivatives: The vast number of existing and well-studied piperazine derivatives may divert research focus and funding away from novel, uncharacterized compounds like this one. rsc.orgmdpi.com

Opportunities:

Novelty: The unexplored nature of this compound means that any research conducted would be novel and could lead to new intellectual property.

Scaffold for Drug Discovery: The piperazine and tertiary alcohol moieties offer multiple points for chemical modification, making it a potential scaffold for the development of new chemical entities with unique pharmacological profiles. researchgate.net

Screening for Biological Activity: A broad-based screening of this compound against various biological targets could uncover unexpected activities, opening up new avenues for drug development.

Future Research Trajectories for the Chemical Compound

Given the current knowledge gap, future research on this compound should focus on building a foundational understanding of the molecule.

Proposed Research Directions:

Chemical Synthesis and Characterization: Development and optimization of a scalable and efficient synthesis route for this compound. Full characterization of its physicochemical properties would also be essential.

In Vitro Pharmacological Profiling: A comprehensive screening program to assess its binding affinity and functional activity at a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels, where many piperazine derivatives show activity. nih.gov

Preliminary In Vivo Studies: Should in vitro studies reveal promising activity, initial in vivo studies in animal models would be warranted to assess its pharmacokinetic profile and preliminary efficacy and safety.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues by modifying the piperazine ring and the butanol side chain to explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Potential Impact of the Chemical Compound on Scientific Advancements

While currently speculative, the potential impact of this compound on scientific advancements is contingent on the outcomes of future research. If this compound is found to possess novel and potent biological activity, it could serve as a lead compound for the development of new therapeutics.

The study of such a relatively simple yet uncharacterized molecule could also provide new insights into the chemical space of piperazine derivatives. Understanding how the specific combination of a tertiary alcohol and a piperazine ring influences biological activity could inform the design of future drug candidates. At present, however, its primary role in the scientific community appears to be that of a building block for more complex molecules.

Q & A

Basic: What are the recommended methodologies for synthesizing 2-methyl-4-(piperazin-1-yl)butan-2-ol, and how can purity be optimized?

Answer:

Synthesis typically involves convergent routes using amidation or hydrogenation. For example:

- Amidation reactions (e.g., coupling piperazine derivatives with hydroxybutyl intermediates) can yield the target compound. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products .

- Catalytic hydrogenation (e.g., using ruthenium catalysts) of nitrophenyl precursors has been reported for similar piperazine derivatives, achieving ~35% yield of saturated products. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) improves purity to ≥97% .

- Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) or NMR to confirm absence of unreacted amines or hydroxylated byproducts .

Basic: How should researchers characterize the structural and stereochemical properties of this compound?

Answer:

- Single-crystal X-ray diffraction is the gold standard for confirming bond lengths (mean C–C = 0.002 Å) and spatial arrangement .

- NMR spectroscopy (¹H/¹³C): Key signals include piperazine N–CH₂ (δ 2.5–3.5 ppm) and tertiary alcohol (δ 1.2–1.4 ppm). Stereochemical ambiguity in the hydroxybutyl chain requires chiral shift reagents or NOE experiments .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 201.2 (calculated for C₉H₂₀N₂O) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to health hazards (H373: prolonged exposure may damage organs) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (H290: may corrode metals). Use inert gas (N₂) purging for hygroscopic samples .

- Spill management : Neutralize with 5% acetic acid, followed by absorption with vermiculite. Contaminated waste must comply with local regulations for amine derivatives .

Advanced: How can enantiomeric resolution challenges be addressed for chiral analogs of this compound?

Answer:

- Chiral chromatography : Use cellulose-based CSPs (Chiralpak IC or OD-H) with hexane/isopropanol gradients. For example, baseline separation (R > 1.5) was achieved for a related 3-hydroxybutyl-piperazine analog .

- Diastereomeric salt formation : Tartaric acid derivatives have been attempted but may fail due to low enantiomer solubility. Alternative resolving agents (e.g., camphorsulfonic acid) should be trialed .

- Enzymatic resolution : Lipase-mediated acetylation (e.g., Candida antarctica) selectively modifies one enantiomer, enabling kinetic separation .

Advanced: What computational strategies predict the compound’s reactivity or receptor interactions?

Answer:

- Molecular docking : Use AutoDock Vina with receptor structures (e.g., serotonin 5-HT₁A or opioid receptors) to assess binding affinity. Piperazine nitrogen lone pairs often form hydrogen bonds with Asp116 (5-HT₁A) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., hydroxyl group pKa ≈ 12.5) .

- QSAR models : Corate logP (predicted ~1.8) with bioavailability scores (e.g., Veber’s rule: TPSA < 140 Ų, rotatable bonds ≤10) .

Advanced: How can stability studies under varying pH and temperature conditions be designed?

Answer:

- Forced degradation :

- Kinetic modeling : Fit degradation data to first-order kinetics to calculate shelf life (t₉₀) under accelerated conditions (Arrhenius equation) .

Advanced: What analytical contradictions arise in quantifying trace impurities, and how are they resolved?

Answer:

- Contradiction : GC-MS may fail to detect polar byproducts (e.g., hydroxylated piperazines) due to low volatility.

- Resolution : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to increase volatility. Alternatively, use UPLC-QTOF-MS with HILIC columns for polar analytes .

- Validation : Spike recovery tests (80–120%) and LOQ determination (≤0.1% w/w) ensure compliance with ICH Q3A guidelines .

Advanced: How does the compound’s stereochemistry influence pharmacological activity in preclinical models?

Answer:

- In vivo assays : Compare enantiomers in rodent models (e.g., tail-flick test for analgesia). For example, (R)-enantiomers of similar piperazines show 3-fold higher µ-opioid receptor affinity than (S)-forms .

- Metabolism : Chiral LC-MS/MS tracks enantioselective hydroxylation by CYP2D6, which correlates with toxicity profiles (e.g., hepatotoxicity for slow metabolizers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.